molecular formula C21H18BrN3OS B13821922 (5Z)-5-[(5-bromo-1H-indol-3-yl)methylidene]-2-(2,3-dimethylphenyl)imino-3-methyl-1,3-thiazolidin-4-one

(5Z)-5-[(5-bromo-1H-indol-3-yl)methylidene]-2-(2,3-dimethylphenyl)imino-3-methyl-1,3-thiazolidin-4-one

Cat. No.: B13821922
M. Wt: 440.4 g/mol
InChI Key: FKDYZRGDYDXGFD-URYTXHPLSA-N
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Description

The compound (2Z,5Z)-5-[(5-bromo-1H-indol-3-yl)methylidene]-2-[(2,3-dimethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one is a complex organic molecule that features a thiazolidinone core, an indole moiety, and a bromine substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,5Z)-5-[(5-bromo-1H-indol-3-yl)methylidene]-2-[(2,3-dimethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazolidinone core, followed by the introduction of the indole and bromine substituents. The reaction conditions often include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

The compound (2Z,5Z)-5-[(5-bromo-1H-indol-3-yl)methylidene]-2-[(2,3-dimethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized to form indole-3-carboxaldehyde.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be used under mild conditions.

Major Products

    Oxidation: Indole-3-carboxaldehyde.

    Reduction: The corresponding amine derivative.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, (2Z,5Z)-5-[(5-bromo-1H-indol-3-yl)methylidene]-2-[(2,3-dimethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors.

Medicine

In medicinal chemistry, this compound is being investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of cancer and infectious diseases.

Industry

In the industrial sector, this compound can be used in the development of new materials with unique properties. Its structural features make it suitable for applications in electronics and photonics.

Mechanism of Action

The mechanism of action of (2Z,5Z)-5-[(5-bromo-1H-indol-3-yl)methylidene]-2-[(2,3-dimethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The indole moiety can bind to certain enzymes and receptors, inhibiting their activity. The bromine substituent can enhance the compound’s binding affinity and selectivity. The thiazolidinone core can interact with various biological pathways, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • (2Z,5Z)-5-[(5-chloro-1H-indol-3-yl)methylidene]-2-[(2,3-dimethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one
  • (2Z,5Z)-5-[(5-fluoro-1H-indol-3-yl)methylidene]-2-[(2,3-dimethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one

Uniqueness

The uniqueness of (2Z,5Z)-5-[(5-bromo-1H-indol-3-yl)methylidene]-2-[(2,3-dimethylphenyl)imino]-3-methyl-1,3-thiazolidin-4-one lies in its bromine substituent, which can significantly influence its chemical reactivity and biological activity. Compared to its chloro and fluoro analogs, the bromine atom provides distinct electronic and steric effects, making this compound a valuable tool in various research applications.

Properties

Molecular Formula

C21H18BrN3OS

Molecular Weight

440.4 g/mol

IUPAC Name

5-[(Z)-(5-bromoindol-3-ylidene)methyl]-2-(2,3-dimethylphenyl)imino-3-methyl-1,3-thiazol-4-ol

InChI

InChI=1S/C21H18BrN3OS/c1-12-5-4-6-17(13(12)2)24-21-25(3)20(26)19(27-21)9-14-11-23-18-8-7-15(22)10-16(14)18/h4-11,26H,1-3H3/b14-9+,24-21?

InChI Key

FKDYZRGDYDXGFD-URYTXHPLSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)N=C2N(C(=C(S2)/C=C/3\C=NC4=C3C=C(C=C4)Br)O)C)C

Canonical SMILES

CC1=C(C(=CC=C1)N=C2N(C(=C(S2)C=C3C=NC4=C3C=C(C=C4)Br)O)C)C

Origin of Product

United States

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